molecular formula C18H25NO4 B13682936 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

Cat. No.: B13682936
M. Wt: 319.4 g/mol
InChI Key: WWIDLXUQRUMWAN-UHFFFAOYSA-N
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Description

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl, ethyl, and methyl groups attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of tert-butyl, ethyl, and methyl groups through various alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of tert-butyl, ethyl, and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C18H25NO4/c1-6-22-16(20)15-8-7-13-11-19(10-9-14(13)12(15)2)17(21)23-18(3,4)5/h7-8H,6,9-11H2,1-5H3

InChI Key

WWIDLXUQRUMWAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)C

Origin of Product

United States

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